molecular formula C6H6N4O B1609292 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 39030-53-0

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B1609292
CAS No.: 39030-53-0
M. Wt: 150.14 g/mol
InChI Key: PQNIPAGBGCEHIJ-UHFFFAOYSA-N
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Description

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with a methyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-6-methylpyridazine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or pyridazine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It is studied for its potential as a kinase inhibitor, which could have implications in cancer research and treatment.

    Medicine: The compound’s biological activities make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also contain a triazole ring fused to another heterocycle and exhibit similar biological activities.

    [1,2,4,5]tetrazine-based compounds: These compounds are used in energetic materials and have similar structural features but different applications.

Uniqueness

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unique due to its specific structure and the presence of a methyl group, which can influence its biological activity and chemical reactivity. Its potential as a kinase inhibitor and its versatility in chemical reactions make it a valuable compound in various fields of research .

Properties

IUPAC Name

6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-2-3-5-7-8-6(11)10(5)9-4/h2-3H,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNIPAGBGCEHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NNC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423309
Record name 6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39030-53-0
Record name 6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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